![molecular formula C22H24N2O3 B303062 2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B303062.png)
2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide
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Overview
Description
2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide, commonly known as IMiD, is a small molecule drug that has gained significant attention in the field of cancer research due to its potential therapeutic benefits. IMiD belongs to the class of immunomodulatory drugs (IMiDs) and is known for its ability to modulate the immune system and exert anti-cancer effects.
Mechanism of Action
The exact mechanism of action of IMiD is not fully understood, but it is believed to exert its effects through the modulation of the immune system. IMiD has been shown to enhance the activity of natural killer cells and T cells, which play a critical role in the immune response against cancer cells. IMiD also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, IMiD has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
IMiD has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as modulate the immune system. IMiD has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders. Additionally, IMiD has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMiD in lab experiments is its ability to modulate the immune system and induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of IMiD is its complex synthesis method, which requires high-level expertise and attention to detail. Additionally, the exact mechanism of action of IMiD is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on IMiD. One area of focus is the development of new 2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide with improved efficacy and fewer side effects. Additionally, there is interest in studying the potential use of IMiD in combination with other drugs for the treatment of cancer and autoimmune diseases. Finally, there is a need for further research to fully understand the mechanism of action of IMiD and its potential therapeutic benefits.
Synthesis Methods
IMiD is synthesized through a multi-step process involving the reaction of phthalic anhydride with isobutylamine to form 5-(2-amino-2-methylpropyl)-1,3-dioxoisoindoline-2-carboxylic acid, which is then reacted with mesitylene to form the final product, 2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide. The synthesis of IMiD is a complex process that requires careful attention to detail and high-level expertise.
Scientific Research Applications
IMiD has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to exert anti-cancer effects by modulating the immune system and inducing apoptosis in cancer cells. IMiD has been used in the treatment of various types of cancer, including multiple myeloma, myelodysplastic syndromes, and lymphoma. It has also been studied for its potential use in the treatment of autoimmune diseases and inflammatory disorders.
properties
Product Name |
2-isobutyl-N-mesityl-1,3-dioxo-5-isoindolinecarboxamide |
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Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(2,4,6-trimethylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-12(2)11-24-21(26)17-7-6-16(10-18(17)22(24)27)20(25)23-19-14(4)8-13(3)9-15(19)5/h6-10,12H,11H2,1-5H3,(H,23,25) |
InChI Key |
AIMWHYHKZQYNCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C)C |
Origin of Product |
United States |
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